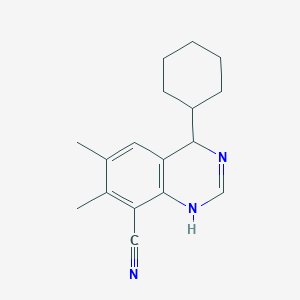![molecular formula C16H14N2O2 B11849903 [4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid CAS No. 55843-98-6](/img/structure/B11849903.png)
[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The imidazo[1,2-a]pyridine moiety is recognized for its broad range of biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of imidazo[1,2-a]pyridine derivatives with appropriate aldehydes or ketones.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product.
Oxidative Coupling: This method involves the coupling of imidazo[1,2-a]pyridine derivatives with other aromatic compounds under oxidative conditions.
Tandem Reactions: These involve a sequence of reactions that occur in a single reaction vessel without the need to isolate intermediates.
Analyse Des Réactions Chimiques
2-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetic acid undergoes various types of chemical reactions, including:
Applications De Recherche Scientifique
2-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
2-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetic acid can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetic acid: Used in the synthesis of various organic compounds.
Imidazo[1,2-a]pyrimidine: Known for its applications in synthetic chemistry and medicinal chemistry.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of 2-(4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetic acid.
Propriétés
Numéro CAS |
55843-98-6 |
|---|---|
Formule moléculaire |
C16H14N2O2 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-7-18-10-14(17-15(18)8-11)13-4-2-12(3-5-13)9-16(19)20/h2-8,10H,9H2,1H3,(H,19,20) |
Clé InChI |
DRPNUFKDXHZSRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(Methylcarbamoyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11849865.png)

![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)



![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)

![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)

